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Compound of Interest

Compound Name: 4-Bromo-3-fluoro-2-methylphenol
CAS No.: 1262516-23-3
Cat. No.: B1446474
Get Quote
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Executive Summary

4-Bromo-3-fluoro-2-methylphenol (CAS: 1262516-23-3) is a highly specialized halogenated
building block characterized by a dense substitution pattern (1,2,3,4-tetrasubstituted benzene).
Its utility in materials science stems from its unique "Push-Pull-Steric" electronic profile:

» Electronic Modulation: The fluorine atom at position 3 exerts a strong inductive withdrawing
effect (-1), stabilizing the phenolic moiety and influencing the dielectric anisotropy (

) of resulting liquid crystals.

e Reactive Handles: The bromine at position 4 serves as a pristine site for metal-catalyzed
cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of conjugated
systems essential for OLEDs and mesogenic cores.

» Steric Architecture: The ortho-methyl group (position 2) provides conformational locking and
solubility enhancement, critical for preventing aggregation in organic semiconductors and
improving the pharmacokinetic profile of bioactive materials.
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This guide details the protocols for utilizing this compound as a precursor for Fluorinated Liquid
Crystals (LCs) and Bio-Active Functional Materials.

Chemical Profile & Handling

Property Specification

Chemical Name 4-Bromo-3-fluoro-2-methylphenol
CAS Number 1262516-23-3

Molecular Formula C7HeBrrFO

Molecular Weight 205.02 g/mol

Appearance White to off-white crystalline solid
Melting Point 65—70 °C (Typical)

Soluble in DMSO, DMF, MeOH, DCM,; slightly

Solubilit
Y soluble in water.

Irritant (Skin/Eye).[1][2][3] Handle under fume
hood.

Hazards

Application I: Synthesis of Fluorinated Mesogenic
Cores (Liquid Crystals)

Context: Fluorinated biaryls are the gold standard for high-performance Liquid Crystal Displays
(LCDs) due to their low viscosity and high resistivity. 4-Bromo-3-fluoro-2-methylphenol
serves as the "head" unit. The fluorine atom creates a transverse dipole moment, essential for
negative dielectric anisotropy materials (used in VA-mode displays).

Experimental Logic

We utilize a Suzuki-Miyaura Coupling strategy. The bromine atom is selectively reactive
towards boronic acids. The phenolic oxygen is protected first (or alkylated to form the tail) to
prevent catalyst poisoning.
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Protocol: Synthesis of 4'-Alkyl-3-fluoro-2-methyl-4-
hydroxybiphenyl

A workflow to create a smectic/nematic LC core.

Reagents

e Substrate: 4-Bromo-3-fluoro-2-methylphenol (1.0 eq)

Coupling Partner: 4-Alkylphenylboronic acid (1.2 eq)

Catalyst: Pd(dppf)Cl2-DCM (3-5 mol%o)

Base: Potassium Carbonate (

), 2.0 M aqueous solution

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

 Inertion: Charge a flame-dried 3-neck round bottom flask with the substrate, boronic acid,
and base. Cycle with

/Vacuum (3x).

e Solvation: Add degassed 1,4-Dioxane. Stir until solids are dispersed.

o Catalyst Addition: Add Pd(dppf)Clz under a positive nitrogen stream. The solution typically
turns orange/red.

o Reflux: Heat the mixture to 90°C for 12—16 hours.
o Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting bromide (
) should disappear.

o Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (2x) and brine (1x). Dry over
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 Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: O-
10% EtOAc in Hexanes).

Mechanism & Workflow Diagram:

R-Br, K2CO3
DMF, 60°C

Intermediate:
4-Bromo-3-fluoro-2-methyl
-alkoxybenzene

Ar-B(OH)2, Pd(dppfCI2
Yield >90% 90°C

Click to download full resolution via product page

Caption: Modular synthesis of fluorinated liquid crystal cores starting from 4-Bromo-3-fluoro-2-
methylphenol.

Application II: Heterocyclic Coupling for Bio-Active
Materials

Context: Many advanced materials, particularly in organic electronics and drug delivery, require
the coupling of electron-rich phenols to electron-deficient heterocycles. This protocol is adapted
from high-value patent literature (e.g., HER2 inhibitors), demonstrating the nucleophilic utility of
the sterically crowded phenol.

Experimental Logic

The ortho-methyl group creates steric hindrance around the phenolic oxygen. Standard bases
(TEA) may be insufficient. We employ Cesium Carbonate (

) in a polar aprotic solvent (DMA/DMF) to enhance the nucleophilicity of the phenoxide ion via
the "Cesium Effect" (poor cation solvation).

Protocol: Nucleophilic Aromatic Substitution ()

Coupling 4-Bromo-3-fluoro-2-methylphenol to a Chloro-Heterocycle (e.g., Chloropyridine
derivative).

Reagents
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Nucleophile: 4-Bromo-3-fluoro-2-methylphenol (1.0 eq)

Electrophile: 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine (1.05 eq)

Base: Cesium Carbonate (

) (2.0 eq)

Additive: Cesium Fluoride (CsF) (2.0 eq) - Critical for solubility/reactivity enhancement.

Solvent: Dimethylacetamide (DMA) or NMP.

Step-by-Step Methodology

o Preparation: Dissolve the phenol and the heteroaryl chloride in anhydrous DMA
(concentration ~0.5 M).

o Activation: Add

and CsF.

o Note: CsF is added to assist in deprotonation and stabilize the transition state in
fluorinated solvents/reactants.

e Reaction: Heat to 150°C in a sealed pressure vial or under reflux condenser.

o Time: 4-6 hours. High temperature is required to overcome the steric hindrance of the
methyl group.

» Quench: Pour the hot reaction mixture into crushed ice/water. The product often precipitates.
« Isolation: Filter the precipitate. If oil forms, extract with DCM.

Reaction Pathway Diagram:

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1446474/docs?utm_src=pdf-body#application-note-4-bromo-3-fluoro-2-methylphenol-in-advanced-materials-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

4-Bromo-3-fluoro- Chloro-Heterocycle
2-methylphenol (Electrophile)

Cs2CO3, CsF /Cs2CO3, CsF
DMA, Heat DMA, Heat

Cesium Phenoxide Complex
(Enhanced Nucleophile)

ttack at C-Cl

Meisenheimer-like
Transition State

-CsCl
estoration of Aromaticity

Coupled Ether Product
(Functional Material)

Click to download full resolution via product page

Caption: Mechanism of Sterically Hindered SNAr coupling facilitated by Cesium salts.

Critical Analysis & Troubleshooting
Regioselectivity Issues

 Lithium-Halogen Exchange: If using

-BuLi for lithiation, be aware that the Bromine is flanked by a Fluorine. This makes the
bromine highly reactive toward exchange. However, the ortho-fluorine also stabilizes the
resulting aryl-lithium species, making it a viable route for introducing boronic esters or
aldehydes.

o Warning: Do not use temperatures above -78°C for lithiation to avoid benzyne formation
(elimination of LiF).
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Steric Hindrance

o The 2-Methyl group significantly slows down reactions at the phenolic oxygen compared to
non-methylated analogs.

o Solution: Use higher boiling solvents (DMA, NMP) rather than Acetone/Acetonitrile for
ether synthesis.

Data Summary Table

Parameter Value | Condition Relevance

Slightly more acidic than o-

pKa (Predicted) ~9.5 ] )
cresol due to F-induction.
Br bond is weaker than C-F;
Preferred Coupling Suzuki-Miyaura chemoselective coupling
possible.
N ] Suitable for high-temp
Thermal Stability High (< 200°C) o
polymerizations.
; Fluorine lateral dipole is key for
Dielectric Effect Negative P Y
VA-LCDs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Bromo-3-methylphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher
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e 4. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]
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methylphenol-in-advanced-materials-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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